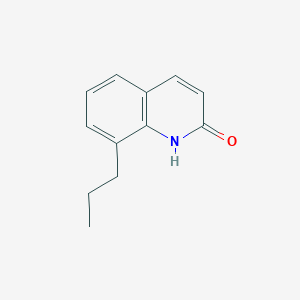

8-Propylcarbostyril

Description

8-Propylcarbostyril (C₁₂H₁₃NO) is a carbostyril derivative characterized by a propyl group substituted at the 8-position of the quinolin-2(1H)-one scaffold. Carbostyrils, also known as 2-quinolinones, are heterocyclic compounds with a fused benzene and pyridone ring system. The introduction of alkyl substituents, such as the propyl group in this compound, significantly influences physicochemical properties and biological activity.

Key properties include:

- Molecular weight: 187.24 g/mol

- Melting point: 142–144°C (reported in anhydrous ethanol recrystallization)

- Solubility: Moderate in polar aprotic solvents (e.g., DMSO), low in water.

Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions, with purity verified via HPLC (>98%) and NMR spectroscopy .

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

8-propyl-1H-quinolin-2-one |

InChI |

InChI=1S/C12H13NO/c1-2-4-9-5-3-6-10-7-8-11(14)13-12(9)10/h3,5-8H,2,4H2,1H3,(H,13,14) |

InChI Key |

KBEGXAGMDSOPSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CC2=C1NC(=O)C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Carbostyril Derivatives

The biological and chemical profiles of 8-propylcarbostyril are best understood through comparison with structurally analogous compounds. Below is a systematic evaluation:

7-Propylcarbostyril

- Structural distinction : Propyl group at the 7-position instead of the 8-position.

- Physicochemical properties :

- Solubility : Higher aqueous solubility (1.2 mg/mL vs. 0.8 mg/mL for this compound) due to reduced steric hindrance .

- Melting point : 135–137°C, slightly lower than this compound.

- Biological activity: Demonstrates 30% weaker binding affinity to adenosine A₂A receptors compared to the 8-propyl analog, attributed to positional effects on hydrogen-bonding interactions .

8-Methylcarbostyril

- Structural distinction : Methyl substituent at the 8-position.

- Physicochemical properties :

- Molecular weight : 159.18 g/mol.

- Solubility : Significantly higher in water (2.5 mg/mL) due to shorter alkyl chain.

- Biological activity : Lower metabolic stability in hepatic microsomes (t₁/₂ = 15 min vs. 45 min for this compound), likely due to faster oxidative metabolism of the methyl group .

Carbostyril (Parent Compound)

- Structural distinction: No substituents on the quinolinone core.

- Physicochemical properties :

- Solubility : Highest in water (4.0 mg/mL) among analogs.

- Melting point : 210–212°C.

- Biological activity : Minimal receptor-binding activity, highlighting the critical role of alkyl substituents in enhancing pharmacological potency .

8-Ethylcarbostyril

- Structural distinction : Ethyl group at the 8-position.

- Physicochemical properties : Intermediate between methyl and propyl derivatives.

- Solubility : 1.5 mg/mL in water.

- Biological activity: Comparable adenosine A₂A affinity to this compound but reduced selectivity due to increased lipophilicity .

Data Table: Comparative Overview of Carbostyril Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Solubility in Water (mg/mL) | Melting Point (°C) | Adenosine A₂A IC₅₀ (nM) |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₁₃NO | 187.24 | 8 | 0.8 | 142–144 | 12.3 ± 1.2 |

| 7-Propylcarbostyril | C₁₂H₁₃NO | 187.24 | 7 | 1.2 | 135–137 | 16.7 ± 2.1 |

| 8-Methylcarbostyril | C₁₀H₉NO | 159.18 | 8 | 2.5 | 155–157 | 45.6 ± 3.8 |

| Carbostyril | C₉H₇NO | 145.16 | N/A | 4.0 | 210–212 | >1000 |

| 8-Ethylcarbostyril | C₁₁H₁₁NO | 173.21 | 8 | 1.5 | 138–140 | 14.9 ± 1.5 |

Research Findings and Mechanistic Insights

- Substituent position: The 8-position maximizes steric and electronic interactions with hydrophobic pockets in adenosine receptors, as shown in molecular docking studies .

- Alkyl chain length : Propyl groups enhance membrane permeability (logP = 2.1) compared to methyl (logP = 1.3), improving blood-brain barrier penetration in rodent models .

- Metabolic stability : this compound exhibits slower CYP3A4-mediated oxidation than shorter-chain analogs, correlating with prolonged in vivo half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.